4-Chloro-2-ethoxybenzaldehyde
Overview
Description
“4-Chloro-2-ethoxybenzaldehyde” is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 4-chloro-2-ethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-ethoxybenzaldehyde” includes an ethoxy group (C2H5O-) and a chloro group (Cl-) attached to a benzene ring, with a formyl group (-CHO) also attached to the ring . The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-ethoxybenzaldehyde” include a molecular weight of 184.62 g/mol, a XLogP3-AA of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 184.0291072 g/mol, a monoisotopic mass of 184.0291072 g/mol, a topological polar surface area of 26.3 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 150 .
Scientific Research Applications
Vibrational Dynamics Analysis
Research conducted on similar compounds, such as 4-ethoxybenzaldehyde, involves analyzing their vibrational dynamics. Ribeiro-Claro et al. (2021) utilized INS spectroscopy and periodic DFT calculations to assess the dynamics of 4-ethoxybenzaldehyde in solid state, contributing to the understanding of its molecular behavior (Ribeiro-Claro et al., 2021).
Molecular Interaction Studies
Ramakrishnan et al. (2009) investigated the molecular interactions in a binary mixture containing 4-ethoxybenzaldehyde. Through Raman spectroscopy, they explored the vibrational relaxation of the compound, enhancing our understanding of its molecular characteristics (Ramakrishnan et al., 2009).
Chromatographic Analysis
Korhonen and Knuutinen (1984) demonstrated the use of non-polar SE-30 capillary columns for separating chlorinated 4-hydroxybenzaldehydes, which can be related to the study of 4-chloro-2-ethoxybenzaldehyde. This research aids in understanding the separation techniques applicable to such compounds (Korhonen & Knuutinen, 1984).
Photodegradation Studies
Gackowska et al. (2014) investigated the photodegradation of similar compounds, providing insights that could be applicable to the study of 4-chloro-2-ethoxybenzaldehyde. Understanding how these compounds degrade under light exposure is crucial for various applications (Gackowska et al., 2014).
Linkers in Solid Phase Organic Synthesis
Swayze (1997) explored the use of benzaldehyde derivatives as linkers for solid phase organic synthesis. Research like this helps in understanding the potential application of 4-chloro-2-ethoxybenzaldehyde in synthetic chemistry (Swayze, 1997).
Formation of Schiff Bases
Chohan et al. (2003) described the reaction of 2-amino-4-chloro-benzothiazole with 2-acetamidobenzaldehyde to form Schiff bases, highlighting the reactivity and potential applications of chloro-substituted benzaldehydes in creating complex compounds with biological activities (Chohan, Scozzafava, & Supuran, 2003).
Solubility and Activity Coefficient Studies
Larachi et al. (2000) provided data on the solubility of chloro-substituted benzaldehydes, which is crucial for understanding the behavior of 4-chloro-2-ethoxybenzaldehyde in various solvents and conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Hydrogen Bond Studies
Marques, Costa, and Ribeiro-Claro (2001) studied the occurrence of hydrogen bonds in liquid 4-ethoxybenzaldehyde, which can provide insights into the behavior of 4-chloro-2-ethoxybenzaldehyde in similar environments (Marques, Costa, & Ribeiro-Claro, 2001).
Thermophysical Properties
Temprado, Roux, and Chickos (2008) conducted a study on the thermophysical properties of solid aldehydes, including those similar to 4-chloro-2-ethoxybenzaldehyde. This research is vital for understanding the physical characteristics of these compounds under different temperature conditions (Temprado, Roux, & Chickos, 2008).
Crystallographic Studies
Shi, Li, and Liu (2008) analyzed the crystal structure of a compound synthesized from 4-ethoxybenzaldehyde, which helps in understanding the crystallographic properties of similar compounds (Shi, Li, & Liu, 2008).
properties
IUPAC Name |
4-chloro-2-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVTPDPCOKGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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